molecular formula C12H15ClN2O2 B3316419 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide CAS No. 953891-10-6

4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B3316419
CAS No.: 953891-10-6
M. Wt: 254.71 g/mol
InChI Key: UBSJLGYOTPPQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide (CAS: 953891-10-6) is a benzamide derivative with the molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.71 g/mol. The compound features a benzamide core substituted with a chlorine atom at the 2-position, an amino group at the 4-position, and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group attached to the amide nitrogen. This structural configuration confers unique physicochemical properties, including moderate polarity due to the oxolane ring and hydrogen-bonding capacity via the amide and amino groups .

The compound is classified as "Research Use Only" (RUO) and is utilized in synthetic chemistry and pharmaceutical research, though specific biological activities remain underexplored in the provided evidence.

Properties

IUPAC Name

4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-6-8(14)3-4-10(11)12(16)15-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSJLGYOTPPQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Research Applications

Intermediate in Organic Synthesis
4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups, including amino and chloro, allow for diverse chemical transformations. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts amino group to nitroso or nitro derivativesPotassium permanganate
ReductionReduces chloro substituent to form the corresponding amineLithium aluminum hydride
SubstitutionSubstitutes chloro group with hydroxyl or alkoxy groupsSodium hydroxide

Biological Applications

Biological Probes
In biological research, this compound is utilized as a probe to study biological processes involving amino and chloro substituents. Its ability to form hydrogen bonds and electrostatic interactions with proteins makes it valuable for investigating protein-ligand interactions.

Case Study: Enzyme Inhibition
Research has demonstrated that similar compounds can inhibit specific enzymes, such as carbonic anhydrases (CAs). For instance, a study showed that certain derivatives exhibited significant inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. This highlights the potential of compounds like this compound in developing enzyme inhibitors for therapeutic applications .

Industrial Applications

Production of Specialty Chemicals
The compound is also relevant in industrial chemistry for producing specialty chemicals and materials. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Benzamide Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) References
4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide 953891-10-6 C₁₂H₁₅ClN₂O₂ 254.71 Oxolan-2-ylmethyl, Cl, NH₂ Research use only (RUO)
4-Amino-2-chloro-N-(2-hydroxyethyl)benzamide CID 43167679 C₉H₁₁ClN₂O₂ 214.65 2-Hydroxyethyl, Cl, NH₂ Not reported
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide N/A C₂₇H₂₉ClN₂O₃ 464.98 4-Chlorobenzyl, 4-methoxyphenyl, propyl Neuroleptic (benzamide derivative class)
4-Chloro-N-(2-methoxyphenyl)benzamide N/A C₁₄H₁₂ClNO₂ 261.71 2-Methoxyphenyl, Cl Crystallographic study
Denipride 106972-33-2 C₁₈H₂₆N₄O₅ 378.43 Oxolan-2-ylmethyl, piperidinyl, NO₂, OMe Neuroleptic (dopamine D2 antagonist)

Key Observations:

Substituent Effects: The oxolan-2-ylmethyl group in the target compound introduces a five-membered oxygen-containing ring, enhancing solubility compared to simpler alkyl chains (e.g., 2-hydroxyethyl in CID 43167679) . Chlorine and amino groups at the 2- and 4-positions are conserved in many derivatives, suggesting their role in electronic modulation and hydrogen bonding .

Molecular Weight and Complexity :

  • The compound in has a significantly higher molecular weight (464.98 g/mol) due to bulky substituents (4-chlorobenzyl, 4-methoxyphenyl), which may limit bioavailability compared to smaller derivatives like Denipride (378.43 g/mol) .

Physicochemical and Crystallographic Insights

  • Crystallinity : The crystal structure of 4-chloro-N-(2-methoxyphenyl)benzamide () reveals planar benzamide cores and intermolecular hydrogen bonding, which may influence solubility and melting points. The oxolane ring in the target compound could disrupt planarity, reducing crystallinity compared to simpler derivatives .
  • Melting Points : Derivatives with polar substituents (e.g., hydroxyethyl, oxolane) generally exhibit lower melting points than those with aromatic or bulky groups .

Biological Activity

4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H13_{13}ClN2_2O
  • CAS Number : 953891-10-6

The presence of a chloro group and an oxolan ring in its structure contributes to its unique biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Pseudomonas aeruginosa . It inhibits biofilm formation, which is crucial for the virulence of this pathogen. The mechanism involves interference with the quorum sensing system, leading to decreased cell adhesion and virulence factor suppression .

2. Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer effects. It has been shown to induce apoptosis in various cancer cell lines, including those derived from solid tumors. The compound's IC50_{50} values suggest a promising therapeutic window for further development .

3. Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated. Its structural features may contribute to the modulation of inflammatory pathways .

Research Findings and Case Studies

StudyFindings
Demonstrated inhibition of biofilm formation in Pseudomonas aeruginosa, affecting virulence factors.
Showed significant cytotoxicity against HepG2 cells with an IC50_{50} of 1.30 μM, indicating strong anticancer potential.
Identified as a potent HAdV inhibitor with sub-micromolar potency against viral replication processes.

The primary mechanisms through which this compound exerts its effects include:

  • Inhibition of Biofilm Formation : By disrupting quorum sensing in bacteria like Pseudomonas aeruginosa.
  • Induction of Apoptosis : In cancer cells, leading to cell cycle arrest and subsequent tumor growth inhibition.

Future Directions

Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:

  • Detailed mechanistic studies to elucidate its interaction with specific molecular targets.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of structure–activity relationships (SAR) to optimize its biological activity.

Q & A

Q. Basic Synthesis & Optimization

  • Key steps :
    • Amide bond formation : React 4-amino-2-chlorobenzoic acid with oxolan-2-ylmethanamine using coupling agents like EDCl/HOBt or DCC .
    • Substitution reactions : Optimize chlorinated positions via nucleophilic substitution (e.g., SNAr) under controlled pH and temperature .
  • Condition optimization :
    • Use polar aprotic solvents (DMF, DMSO) for amidation.
    • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-oxidation) .

How can computational methods enhance the design and optimization of this compound’s synthesis?

Q. Advanced Computational Design

  • Reaction path search : Employ quantum chemical calculations (DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning : Train models on PubChem reaction datasets to identify optimal catalysts/solvents for amidation or substitution steps .
  • Example : ICReDD’s workflow integrates computational screening of reaction parameters (e.g., temperature, solvent polarity) to prioritize high-yield conditions .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic Characterization

  • Spectroscopy :
    • NMR : Assign peaks for the oxolane ring (δ 1.8–4.2 ppm) and benzamide protons (δ 6.5–8.0 ppm) .
    • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Crystallography :
    • Use SHELXL for single-crystal refinement to resolve bond lengths/angles, especially for the chlorobenzamide moiety .

How can researchers resolve contradictions in crystallographic data for this compound?

Q. Advanced Data Analysis

  • Multi-model refinement : Compare SHELXL outputs with alternative software (e.g., OLEX2) to validate hydrogen bonding and torsional angles .
  • Twinned data handling : Apply SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .
  • Case study : The structure of a related benzamide derivative (Acta Cryst. E) resolved ambiguities via high-resolution data (R factor < 0.05) .

What are the potential pharmacological applications of this compound, and how can its bioactivity be validated?

Q. Basic Medicinal Chemistry

  • Target identification : Screen against GPCRs or kinases due to structural similarity to gastrokinetic agents (e.g., AS-4370 analogs) .
  • In vitro assays :
    • Measure receptor binding affinity (e.g., radioligand displacement).
    • Assess metabolic stability using liver microsomes .

How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

Q. Advanced SAR Strategies

  • Substituent modulation :
    • Replace the oxolane ring with morpholine (as in AS-4370) to enhance solubility .
    • Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Computational docking : Model interactions with targets (e.g., 5-HT₄ receptors) to guide functional group modifications .

What methodological best practices ensure purity and stability during analytical testing?

Q. Methodological Quality Control

  • Purity analysis :
    • Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
    • Validate with spiked impurity standards (e.g., unreacted amine precursors) .
  • Stability studies :
    • Conduct accelerated degradation under heat/humidity (ICH Q1A guidelines) .

How can molecular dynamics (MD) simulations predict this compound’s behavior in biological systems?

Q. Advanced Modeling

  • Solvent interactions : Simulate solvation in water/lipid bilayers to estimate permeability (logP) .
  • Target binding : Perform MD simulations of ligand-receptor complexes (e.g., 20 ns trajectories) to assess binding stability .
  • Case study : AS-4370’s lack of dopamine D2 antagonism was validated via in silico docking and in vivo assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.